

# understanding the chemical structure of 2-Bromo-N-phenylacetamide

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## Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500

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## An In-depth Technical Guide to 2-Bromo-N-phenylacetamide

**Abstract:** This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **2-Bromo-N-phenylacetamide**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data, and visualizations to support advanced research and application. The document highlights the compound's role as a versatile synthetic intermediate in the development of pharmacologically active agents.

## Core Chemical Identity and Properties

**2-Bromo-N-phenylacetamide** is a halogenated amide derivative that serves as a crucial building block in organic synthesis. Its structure consists of a phenyl group attached to an acetamide linker which is alpha-halogenated with bromine. This  $\alpha$ -bromo substitution makes the methylene group highly reactive and susceptible to nucleophilic substitution, a key feature exploited in the synthesis of more complex molecules.

The fundamental properties of **2-Bromo-N-phenylacetamide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	[1][2][3]
Molecular Weight	214.06 g/mol	[1][2]
CAS Number	5326-87-4	[1][2]
Appearance	Solid	[1]
Melting Point	131-135 °C	
Boiling Point (est.)	353.3 ± 25.0 °C at 760 mmHg	[3]
Density (est.)	1.6 ± 0.1 g/cm <sup>3</sup>	[3]
InChI Key	DCPLOIFDMMEBQZ-UHFFFAOYSA-N	[1]
SMILES String	BrCC(=O)Nc1ccccc1	[1]

## Spectroscopic Profile

The structural characterization of **2-Bromo-N-phenylacetamide** is confirmed through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR data provides clear signals for the methylene, aromatic, and amide protons.

Nucleus	Solvent	Chemical Shift ( $\delta$ ) ppm	Reference
$^1\text{H}$	$\text{CDCl}_3$	8.09 (s, 1H, NH), 7.54 (d, 2H, Ar-H), 7.36 (m, 2H, Ar-H), 7.18 (m, 1H, Ar-H), 4.01 (s, 2H, $\text{CH}_2$ )	
$^1\text{H}$	$\text{DMSO-d}_6$	A spectrum has been reported and is available in the cited literature.	

## Mass Spectrometry (MS)

Predicted mass-to-charge ratios for various adducts of **2-Bromo-N-phenylacetamide** have been calculated.

Adduct Ion	Predicted m/z	Reference
$[\text{M}+\text{H}]^+$	213.98621	
$[\text{M}+\text{Na}]^+$	235.96815	
$[\text{M}-\text{H}]^-$	211.97165	
$[\text{M}+\text{NH}_4]^+$	231.01275	
Monoisotopic Mass	212.97893 Da	[3]

## Infrared (IR) Spectroscopy

While specific experimental IR spectra for **2-Bromo-N-phenylacetamide** are not readily available in the reviewed literature, the expected characteristic absorption bands for its functional groups are as follows:

- N-H Stretching: A moderate to strong band around  $3300\text{ cm}^{-1}$  for the secondary amide.

- Aromatic C-H Stretching: Bands typically appearing just above  $3000\text{ cm}^{-1}$ .
- Amide I (C=O Stretching): A strong, sharp absorption band in the region of  $1680\text{-}1640\text{ cm}^{-1}$ .
- Amide II (N-H Bending): A band in the range of  $1550\text{-}1510\text{ cm}^{-1}$ .
- Aromatic C=C Stretching: Peaks in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
- C-Br Stretching: A band in the lower frequency region, typically  $680\text{-}515\text{ cm}^{-1}$ .

## Synthesis of 2-Bromo-N-phenylacetamide

The most common synthesis route involves the acylation of aniline with bromoacetyl bromide in the presence of a base to neutralize the HBr byproduct.

## Experimental Protocol

This protocol is adapted from a reported synthesis.

Materials:

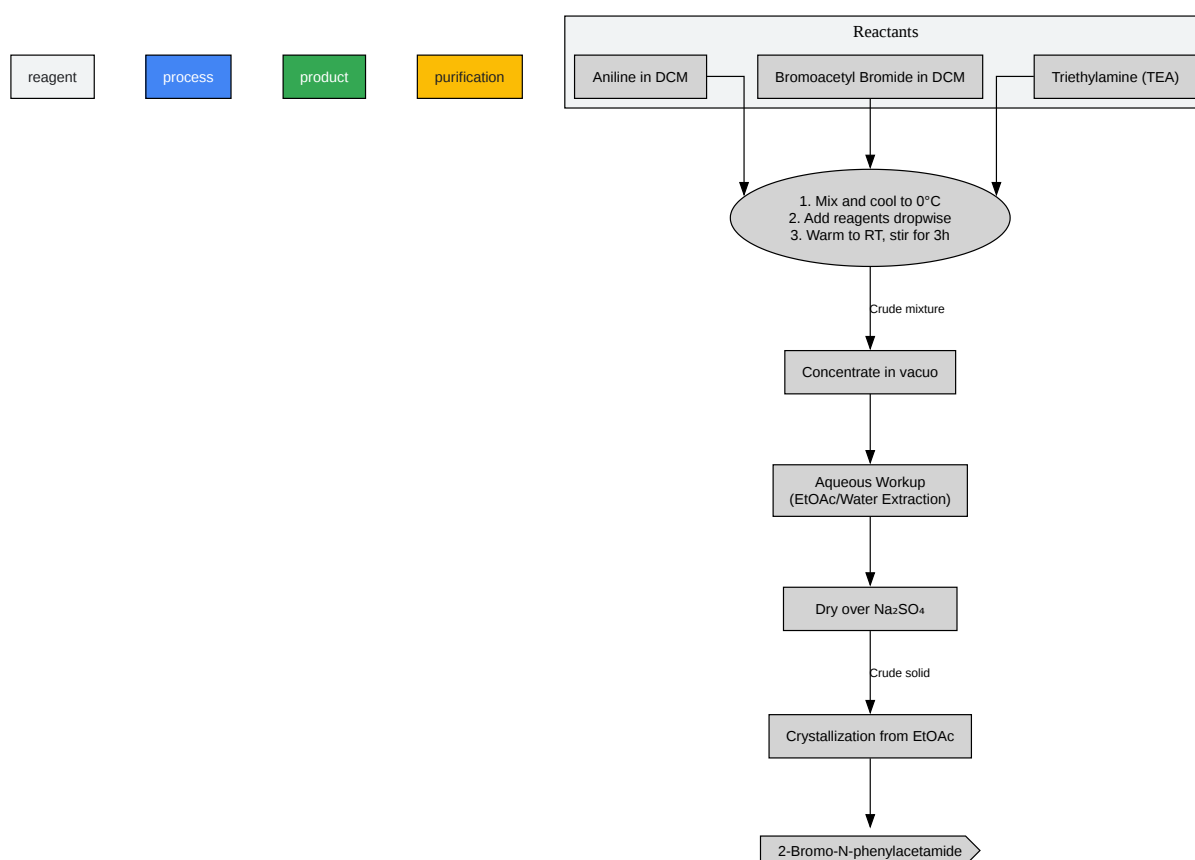
- Aniline (0.016 mol)
- Bromoacetyl bromide (1.0 equivalent)
- Triethylamine (TEA) (0.019 mol)
- Dichloromethane (DCM), 43 mL
- Ethyl acetate (EtOAc)
- Water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a flask and cool the solution on an ice bath.

- Add bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane dropwise to the cooled aniline solution.
- Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise.
- Allow the reaction mixture to warm to room temperature while stirring for 3 hours. A dark color and the formation of a precipitate will be observed.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Redissolve the residue in ethyl acetate and wash the organic phase three times with water in a separatory funnel.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by crystallization from ethyl acetate to yield pure **2-bromo-N-phenylacetamide**.

## Synthesis Workflow Diagram



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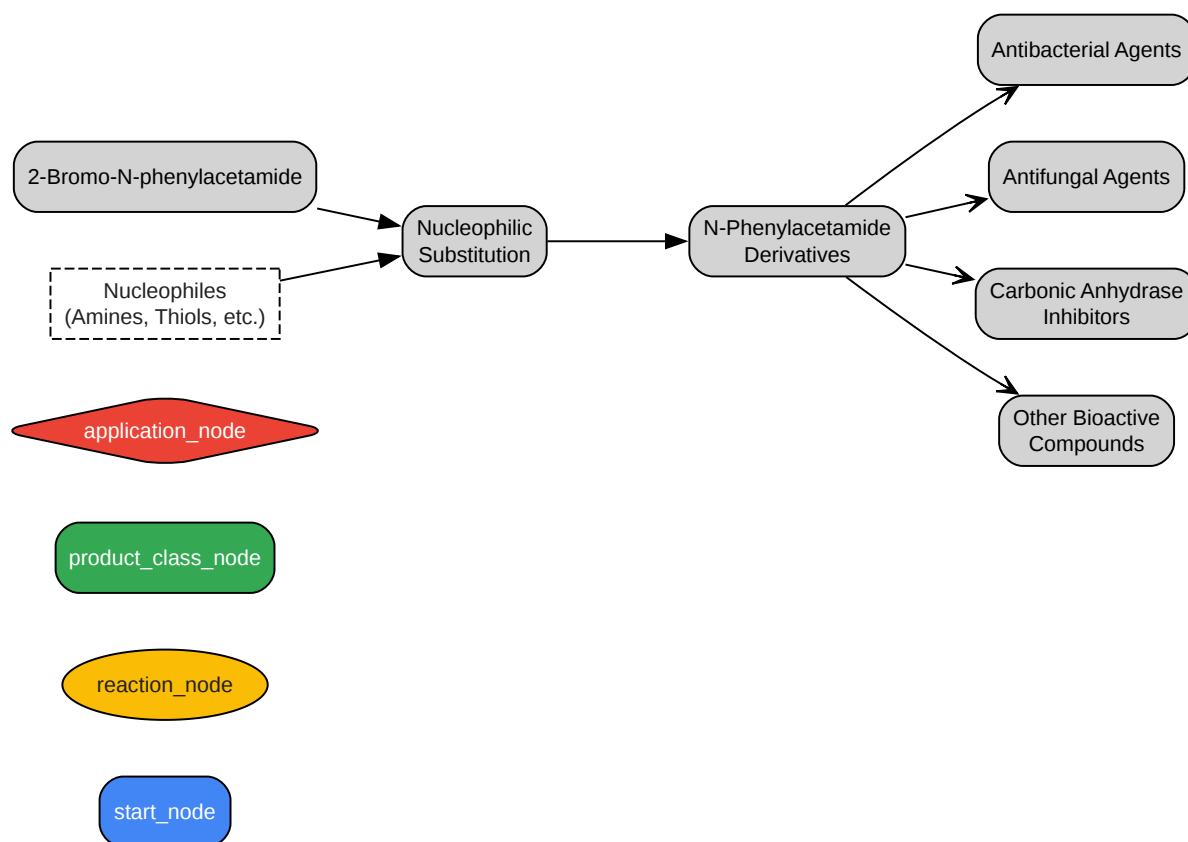
Caption: Synthesis workflow for **2-Bromo-N-phenylacetamide**.

## Reactivity and Applications in Drug Development

The utility of **2-Bromo-N-phenylacetamide** in drug discovery stems from the reactivity of the bromoacetamide functional group and the overall structural motif of N-phenylacetamide, which is present in numerous bioactive compounds.

### Role as a Synthetic Intermediate

**2-Bromo-N-phenylacetamide** is a versatile intermediate for introducing the N-phenylacetamide moiety into larger molecules. The alpha-bromo group is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols) to form new carbon-heteroatom bonds. This reaction is fundamental to building libraries of derivatives for structure-activity relationship (SAR) studies. For instance, it is a precursor in the synthesis of compounds with demonstrated antibacterial and antifungal activities.



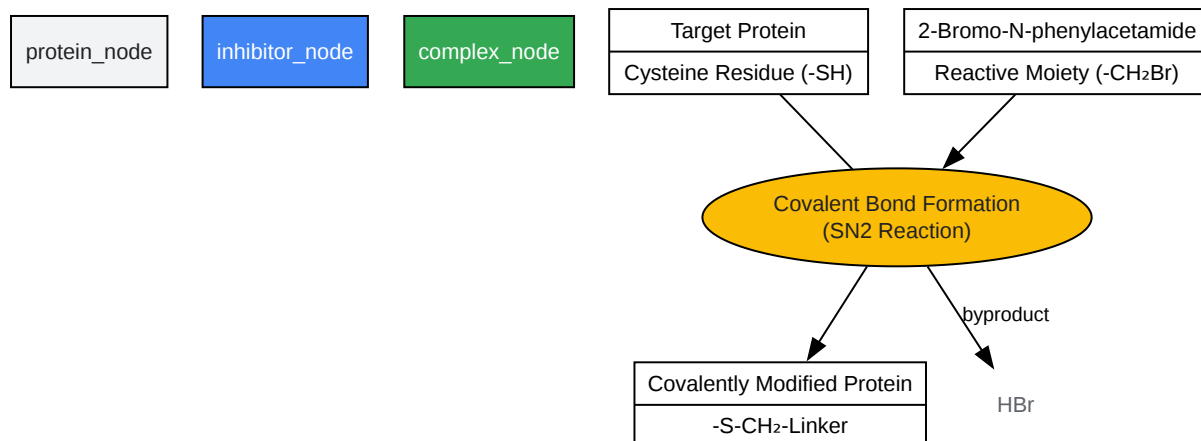
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Caption: Role as a building block for bioactive compounds.

## Covalent Modification of Proteins

The bromoacetamide group is a reactive electrophile that can form a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins. This property makes fluorinated analogs of **2-Bromo-N-phenylacetamide** valuable as covalent probes in  $^{19}\text{F}$  NMR studies for fragment-based screening and for investigating protein structure and ligand binding. This mechanism is a key strategy in the design of covalent inhibitors, a class of drugs that can offer increased potency and duration of action.





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